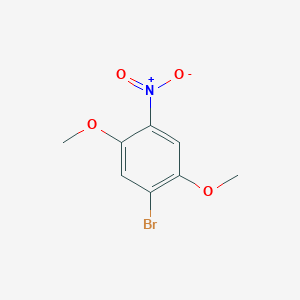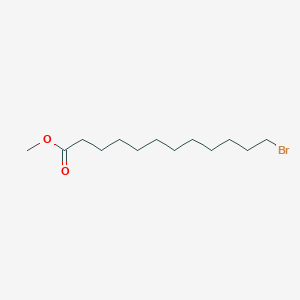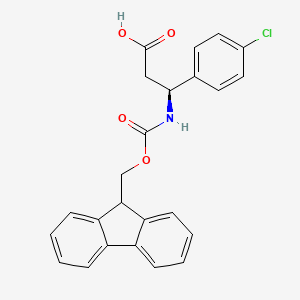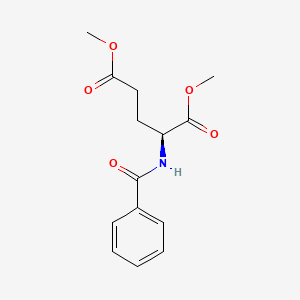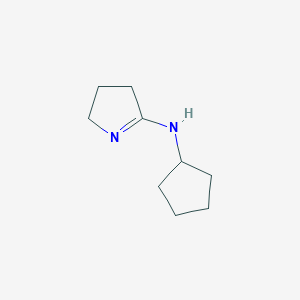
1-(Chloromethyl)-1H-pyrazole
Descripción general
Descripción
The description of a chemical compound includes its molecular formula, structure, and other identifiers such as CAS number, IUPAC name, etc.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction.Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, conditions, and mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, reactivity, etc.Aplicaciones Científicas De Investigación
-
Chloromethylation of Aromatic Compounds
- Scientific Field : Organic Chemistry .
- Application Summary : Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers and pharmaceuticals .
- Method of Application : The chloromethylation of aromatic compounds is carried out with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide .
- Results : The treatment of a series of aromatic hydrocarbons and O-carbethoxy phenol substrates with this mixture affords the corresponding chloromethyl derivatives in good to excellent yields .
-
Synthesis of Hyper Cross-linked Polymers (HCPs)
- Scientific Field : Polymer Chemistry .
- Application Summary : HCPs are a class of porous materials that have been intensively used in the past few years. They have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery and chromatographic separations .
- Method of Application : The HCP material is synthesized by the following three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking by external cross linkers .
- Results : HCPs have extremely high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability .
-
Gas Adsorption
- Scientific Field : Material Science .
- Application Summary : Hypercrosslinked polymers (HCPs) have been used for gas adsorption due to their high surface area and porosity .
- Method of Application : The HCP material is synthesized by Friedel Craft reactions. The interaction between the polymer and guest molecules in applications like gas adsorption can be studied using 1H NMR spectra .
- Results : Changes in the proton NMR spectrum when gases are adsorbed onto the hypercrosslinked polymer can help determine the adsorption capacity and binding affinity .
-
Drug Delivery
- Scientific Field : Biomedical Engineering .
- Application Summary : HCPs have been used in drug delivery systems due to their high surface area, excellent porosity, and small pore size .
- Method of Application : The drug is loaded into the pores of the HCP material, which is then introduced into the body. The drug is slowly released from the pores over time .
- Results : HCPs have shown promise in delivering drugs at a controlled rate, improving the efficacy of the treatment .
-
Catalysis
- Scientific Field : Chemical Engineering .
- Application Summary : Hypercrosslinked polymers (HCPs) have been used as catalysts in various chemical reactions due to their high surface area and porosity .
- Method of Application : The HCP material is synthesized by Friedel Craft reactions. The catalyst is then used in the reaction, and its performance is evaluated based on the reaction yield and selectivity .
- Results : HCPs have shown promise in catalyzing various reactions, leading to high yields and selectivities .
-
Sensing
- Scientific Field : Sensor Technology .
- Application Summary : HCPs have been used in sensing applications due to their high surface area and excellent porosity .
- Method of Application : The HCP material is synthesized by Friedel Craft reactions. The sensor is then used to detect the target analyte, and its performance is evaluated based on the sensitivity and selectivity .
- Results : HCPs have shown promise in detecting various analytes with high sensitivity and selectivity .
Safety And Hazards
This involves understanding the safety measures that need to be taken while handling the compound and the possible hazards it can cause.
Direcciones Futuras
This involves studying the potential applications and improvements that can be made to the compound.
Please note that the availability of this information can vary depending on the compound. For a specific compound like “1-(Chloromethyl)-1H-pyrazole”, you may need to refer to scientific literature or databases. If you have access to them, you can use the above points as a guide to search for information. If you don’t have access, you may need to contact a specialist or a chemist for detailed information. I hope this helps! If you have any other questions, feel free to ask.
Propiedades
IUPAC Name |
1-(chloromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2/c5-4-7-3-1-2-6-7/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSKKAUPEAYDNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20482283 | |
| Record name | 1-chloromethylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-1H-pyrazole | |
CAS RN |
84968-04-7 | |
| Record name | 1-chloromethylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





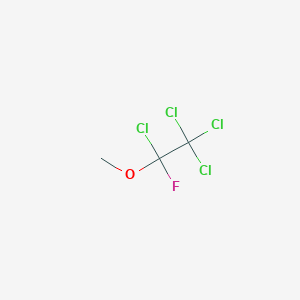

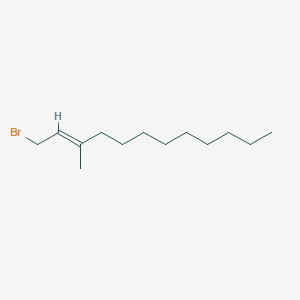
![11,12-Dihydroindolo[2,3-a]carbazole](/img/structure/B1366822.png)
